molecular formula C9H12N2OS B13315226 (Z)-4-(Ethylsulfanyl)-N'-hydroxybenzene-1-carboximidamide

(Z)-4-(Ethylsulfanyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13315226
M. Wt: 196.27 g/mol
InChI Key: NYNUVHFTRKISGK-UHFFFAOYSA-N
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Description

(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: is an organic compound characterized by the presence of an ethylsulfanyl group and a hydroxybenzene carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzene-1-carboximidamide as the core structure.

    Ethylsulfanyl Group Introduction: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the benzene ring.

Industrial Production Methods: Industrial production of (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide may involve:

    Batch Processing: Utilizing large-scale reactors to perform the nucleophilic substitution and hydroxylation reactions.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, enabling further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

    Amines: From reduction of the imidamide group.

    Functionalized Benzene Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing catalytic activity.

    Materials Science: Its unique structure may be utilized in the design of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.

    Biochemical Research: Studying its interactions with biological macromolecules to understand its mechanism of action.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Polymer Science: Potential incorporation into polymer backbones to impart specific properties.

Mechanism of Action

The mechanism by which (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.

    Pathways Involved: Modulating biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

    (Z)-4-(Methylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

Uniqueness:

  • The presence of the ethylsulfanyl group provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
  • The hydroxybenzene carboximidamide moiety offers unique binding capabilities, making it a versatile scaffold for various applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4-ethylsulfanyl-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2OS/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)

InChI Key

NYNUVHFTRKISGK-UHFFFAOYSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CCSC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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